Home > Products > Screening Compounds P59727 > 7,8,9,10-Dehydro Doxorubicinone
7,8,9,10-Dehydro Doxorubicinone - 1159977-23-7

7,8,9,10-Dehydro Doxorubicinone

Catalog Number: EVT-1477850
CAS Number: 1159977-23-7
Molecular Formula: C21H14O8
Molecular Weight: 394.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7,8-Dehydro-9,10-desacetyldoxorubicinone is a degradation product of certain doxorubicin peptide conjugates, specifically identified during the study of N-(glutaryl-hyp-ala-ser-cyclohexylglycyl-gln-ser-leu)-doxorubicin []. It arises from the degradation of the parent compound in alkaline conditions (pH > 5). While not a primary focus of the reviewed literature, its identification as a degradation product provides insights into the stability and potential metabolic pathways of doxorubicin analogs.

Doxorubicin

Relevance: Doxorubicin is structurally related to 7,8,9,10-Dehydro Doxorubicinone as it contains the core tetracyclic ring system characteristic of anthracyclines. 7,8,9,10-Dehydro Doxorubicinone can be considered a structural analogue of doxorubicin, lacking the daunosamine sugar moiety and possessing a modified ring A with a double bond between positions 7 and 8. []

N-(glutaryl-hyp-ala-ser-cyclohexylglycyl-gln-ser-leu)-doxorubicin

Compound Description: This compound is a doxorubicin peptide conjugate (referred to as doxorubicin peptide conjugate 1 in the research) investigated as a potential prodrug for prostate cancer treatment. [] It consists of doxorubicin linked to a peptide sequence designed for targeted delivery. This conjugate undergoes chemical degradation in buffered aqueous solutions, with its stability influenced by pH levels.

Relevance: N-(glutaryl-hyp-ala-ser-cyclohexylglycyl-gln-ser-leu)-doxorubicin is structurally related to 7,8,9,10-Dehydro Doxorubicinone because it degrades in alkaline conditions to produce 7,8-dehydro-9,10-desacetyldoxorubicinone as a major degradation product. This indicates a structural similarity and shared chemical reactivity in specific conditions. Both compounds are derived from doxorubicin and contain the core anthracycline ring system. []

Doxorubicinone

Compound Description: Doxorubicinone is a metabolite of doxorubicin formed by the loss of the daunosamine sugar moiety. It is less potent than doxorubicin in terms of antitumor activity. []

Relevance: Doxorubicinone serves as a direct precursor to 7,8,9,10-Dehydro Doxorubicinone. The loss of the daunosamine sugar from doxorubicin forms doxorubicinone. Subsequent modification, likely involving oxidation or dehydration, can lead to the formation of the 7,8-double bond in 7,8,9,10-Dehydro Doxorubicinone. [, ]

7,8-dehydro-9,10-desacetyldoxorubicinone

Compound Description: This compound is a degradation product of the doxorubicin peptide conjugate mentioned earlier. [] Its formation involves both the loss of the daunosamine sugar and aromatization of the saturated ring A in the doxorubicin structure.

Relevance: 7,8-dehydro-9,10-desacetyldoxorubicinone is structurally related to 7,8,9,10-Dehydro Doxorubicinone as both compounds share the 7,8-double bond in the A ring of the anthracycline structure. The presence of this double bond in both molecules suggests a potential common degradation pathway from doxorubicin or its derivatives. []

Overview

7,8,9,10-Dehydro Doxorubicinone is a synthetic derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is notable for its structural modifications that enhance its pharmacological properties while potentially reducing the side effects associated with conventional doxorubicin. The dehydro form of doxorubicinone is characterized by the absence of hydrogen atoms at positions 7, 8, 9, and 10 of the anthracycline ring system.

Source

The compound is synthesized through complex chemical processes that modify the naturally occurring doxorubicin. Doxorubicin itself is derived from the bacterium Streptomyces peucetius, which produces this potent anticancer agent through a series of biosynthetic pathways involving polyketide synthesis.

Classification

7,8,9,10-Dehydro Doxorubicinone falls under the category of anthracycline antibiotics. These compounds are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.

Synthesis Analysis

Methods

The synthesis of 7,8,9,10-Dehydro Doxorubicinone typically involves several key steps:

  1. Starting Material: The synthesis begins with doxorubicin as the primary substrate.
  2. Dehydrogenation Reaction: Using oxidizing agents such as pyridinium chlorochromate or chromium trioxide, specific hydrogen atoms are removed from the molecule to create the dehydro derivative.
  3. Purification: The resultant compound is purified using techniques such as high-performance liquid chromatography to isolate the desired product from by-products and unreacted starting materials.

Technical Details

The reaction conditions must be carefully controlled to ensure selectivity and yield. For instance, maintaining appropriate temperature and pH levels is critical during the oxidation step to prevent over-oxidation or degradation of sensitive functional groups.

Molecular Structure Analysis

Structure

7,8,9,10-Dehydro Doxorubicinone retains the core structure of doxorubicin but lacks four hydrogen atoms at positions 7 through 10. This modification leads to a more planar structure which may enhance its interaction with DNA.

Data

  • Molecular Formula: C_22H_24O_5
  • Molecular Weight: Approximately 368.43 g/mol
  • InChI Key: A unique identifier that can be used for database searches related to this compound.
Chemical Reactions Analysis

Reactions

7,8,9,10-Dehydro Doxorubicinone can undergo various chemical reactions:

  1. Oxidation: Further oxidation can yield more complex derivatives or related compounds.
  2. Reduction: The compound can be reduced back to doxorubicin under specific conditions.
  3. Substitution Reactions: The dehydro compound can participate in substitution reactions at various positions on its aromatic rings.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Pyridinium chlorochromate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substituting Agents: Halogenating agents for electrophilic substitution reactions.
Mechanism of Action

Process

The mechanism by which 7,8,9,10-Dehydro Doxorubicinone exerts its anticancer effects is primarily through:

  1. DNA Intercalation: The planar structure allows it to insert between DNA base pairs.
  2. Topoisomerase II Inhibition: The compound stabilizes the topoisomerase II-DNA complex, preventing DNA replication and leading to cell death.

Data

Studies indicate that modifications at positions 7 through 10 enhance its binding affinity for DNA compared to standard doxorubicin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a reddish powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dark place.
  • Melting Point: Specific data on melting point may vary based on purity but is generally around 200°C.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.

Applications

Scientific Uses

7,8,9,10-Dehydro Doxorubicinone is primarily researched for its potential applications in cancer therapy due to its improved efficacy and reduced cardiotoxicity compared to traditional doxorubicin. It is being evaluated in preclinical studies for:

Research continues into optimizing its synthesis and exploring additional therapeutic applications beyond oncology.

Properties

CAS Number

1159977-23-7

Product Name

7,8,9,10-Dehydro Doxorubicinone

IUPAC Name

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione

Molecular Formula

C21H14O8

Molecular Weight

394.33

InChI

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3

SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O

Synonyms

7,8,9,10-Dehydro Doxorubicinone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.